![molecular formula C10H6ClN3 B1361501 2-[(3-Chloroanilino)methylidene]propanedinitrile CAS No. 6288-52-4](/img/structure/B1361501.png)
2-[(3-Chloroanilino)methylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities . Most of the compounds have shown anti-inflammatory activity with a moderate-to-excellent activity range .Molecular Structure Analysis
The molecular structure of 2-[(3-Chloroanilino)methylidene]propanedinitrile includes a molecular weight of 203.63 g/mol. The InChI is 1S/C10H7ClN4/c11-8-2-1-3-9 (4-8)15-10 (14)7 (5-12)6-13/h1-4,15H,14H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(3-Chloroanilino)methylidene]propanedinitrile include a molecular weight of 203.63 g/mol. The compound has a complexity of 338 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Antibacterial Activity
Compounds structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile have been synthesized and evaluated for antibacterial activities, indicating potential in medicinal chemistry (Al-Adiwish et al., 2012).
Spectral and Structural Analysis
Vibrational, NMR spectra, and ab initio calculations have been conducted on related compounds, aiding in understanding their molecular conformations and structural properties (Gatial et al., 1999).
Applications in Material Science
Nonlinear Optical Materials
Research on compounds with similar structures has shown alternating single/double-bond behavior, significant for understanding the properties of nonlinear optical materials (Gainsford et al., 2007).
Photochemical Studies
Photochemical monoalkylation studies involving propanedinitrile, a core structure in related compounds, have implications in the synthesis of materials and intermediates for chemical reactions (Ohashi et al., 2008).
Chemical Synthesis and Reactivity
Synthetic Routes and Reactions
Investigations into the synthesis and reactions of various derivatives, including those structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile, have been conducted, contributing to the development of new synthetic methods and understanding of chemical reactivity (Victory et al., 1993).
Coordination Compounds
Research has focused on the formation of coordination compounds with various metals, utilizing derivatives structurally similar to the target compound, potentially relevant in catalysis and material chemistry (Gulea et al., 2013).
Propiedades
IUPAC Name |
2-[(3-chloroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13/h1-4,7,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBMOMRNHVYAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279162 |
Source


|
| Record name | 2-[(3-chloroanilino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloroanilino)methylidene]propanedinitrile | |
CAS RN |
6288-52-4 |
Source


|
| Record name | NSC56178 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11430 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(3-chloroanilino)methylidene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

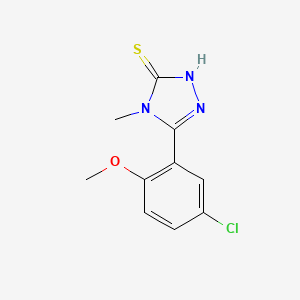
![4-Methyl-3-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1361420.png)
![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)
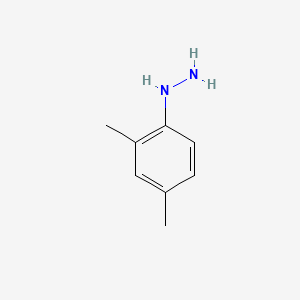
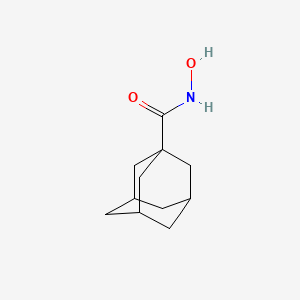

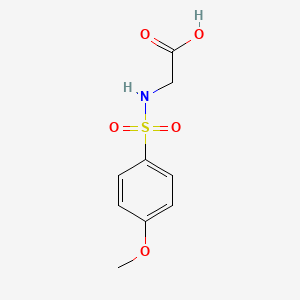
![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)
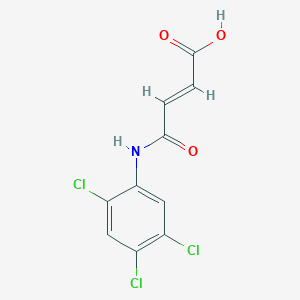
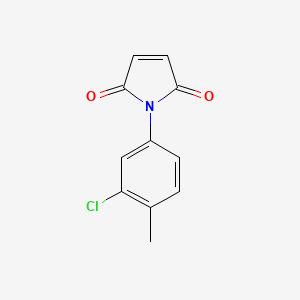
![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)
![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

